molecular formula C8H10ClN3 B1488921 6-chloro-N-cyclopropyl-2-methylpyrimidin-4-amine CAS No. 1248915-08-3

6-chloro-N-cyclopropyl-2-methylpyrimidin-4-amine

Cat. No.: B1488921
CAS No.: 1248915-08-3
M. Wt: 183.64 g/mol
InChI Key: RWBISYYRXPDMJS-UHFFFAOYSA-N
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Description

6-Chloro-N-cyclopropyl-2-methylpyrimidin-4-amine is a chemical compound belonging to the class of pyrimidines, which are six-membered heterocyclic aromatic compounds containing two nitrogen atoms. Pyrimidines are fundamental structures in various biological molecules, such as DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-cyclopropyl-2-methylpyrimidin-4-amine typically involves the following steps:

  • Condensation Reaction: The starting materials, such as a suitable amine and a chloro-substituted pyrimidine, are reacted under controlled conditions to form the desired compound.

  • Cyclization: The intermediate formed in the condensation reaction undergoes cyclization to form the pyrimidine ring.

  • Substitution Reactions: Further substitution reactions are carried out to introduce the cyclopropyl and methyl groups at the appropriate positions on the pyrimidine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-N-cyclopropyl-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry and Biology: 6-Chloro-N-cyclopropyl-2-methylpyrimidin-4-amine is used in the synthesis of various biologically active compounds. Its structural diversity makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of antiviral, antibacterial, and anticancer agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound is used as a building block for the synthesis of more complex molecules. Its applications extend to the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6-chloro-N-cyclopropyl-2-methylpyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine

  • 4-Chloro-N-cyclopropyl-2-methylpyrimidin-4-amine

  • 6-Chloro-N-cyclopropyl-3-methylpyrimidin-4-amine

Uniqueness: 6-Chloro-N-cyclopropyl-2-methylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which influences its chemical reactivity and biological activity

Properties

IUPAC Name

6-chloro-N-cyclopropyl-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c1-5-10-7(9)4-8(11-5)12-6-2-3-6/h4,6H,2-3H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBISYYRXPDMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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